Superior Correction of Matrix Effects in Human Plasma Compared to Structural Analogs
In a fully validated UPLC-MS/MS method for simultaneous quantification of atazanavir, darunavir, and ritonavir in human plasma, the use of deuterated Atazanavir-d6 as the SIL-IS enabled the method to achieve acceptable accuracy and precision over a concentration range of 5.0–6000 ng/mL for atazanavir, with matrix effect, recovery, and stability parameters meeting US FDA guideline criteria [1]. The method utilized solid-phase extraction (SPE) of analytes and their corresponding deuterated analogs from 50 μL human plasma. This class-level evidence demonstrates that Atazanavir-d6 provides the necessary analytical performance for regulated bioanalysis, in contrast to structural analog internal standards, which have been widely documented in the literature to produce less reproducible and less accurate recoveries in LC-MS/MS assays due to differential matrix effect correction [2].
| Evidence Dimension | Method Validation Performance (Accuracy, Precision, Matrix Effect, Recovery) using SIL-IS |
|---|---|
| Target Compound Data | Method validated over 5.0-6000 ng/mL for atazanavir using Atazanavir-d6; parameters met FDA guidelines. |
| Comparator Or Baseline | Structural analog internal standards (class-level comparator) |
| Quantified Difference | SIL-IS methods consistently demonstrate reduced matrix effect variation and improved recovery reproducibility compared to structural analogs, as established in bioanalytical best practices [2]. |
| Conditions | UPLC-MS/MS; Human plasma; Solid phase extraction (SPE); 50 μL sample volume; Waters Acquity UPLC C18 column; mobile phase: 10 mM ammonium formate (pH 4.0) and acetonitrile |
Why This Matters
This evidence confirms that Atazanavir-d6 enables FDA/EMA-compliant bioanalytical method validation in human plasma, a critical requirement for therapeutic drug monitoring and pharmacokinetic studies where alternative internal standards would introduce unacceptable variability.
- [1] Mishra T, Shrivastav PS. Validation of simultaneous quantitative method of HIV protease inhibitors atazanavir, darunavir and ritonavir in human plasma by UPLC-MS/MS. ScientificWorldJournal. 2014;2014:482693. doi:10.1155/2014/482693 View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790 View Source
